[3-(2-Fluorophenoxy)propyl]methylamine
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Overview
Description
[3-(2-Fluorophenoxy)propyl]methylamine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further linked to a methylamine group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenoxy)propyl]methylamine typically involves the reaction of 2-fluorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenoxy)propyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[3-(2-Fluorophenoxy)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
Medicine: Research into the pharmacological properties of this compound has potential implications for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenoxy)propyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenoxy)propyl]methylamine
- [3-(2-Bromophenoxy)propyl]methylamine
- [3-(2-Iodophenoxy)propyl]methylamine
Uniqueness
Compared to its analogs, [3-(2-Fluorophenoxy)propyl]methylamine has unique properties due to the presence of the fluorine atom. Fluorine imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. This makes this compound particularly valuable in research and industrial applications .
Properties
IUPAC Name |
3-(2-fluorophenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJXWNTOQIRIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629573 |
Source
|
Record name | 3-(2-Fluorophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883542-63-0 |
Source
|
Record name | 3-(2-Fluorophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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